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Compound of Interest

Compound Name: 3-Fluoro-4-methylcinnamic acid
CAS No.: 261951-72-8
Cat. No.: B1310189
Get Quote
. J

CAS Registry Number: 261951-72-8 Chemical Formula: Ci10HosFO2 Molecular Weight: 180.18
g/mol [1][3][4]

Executive Summary

3-Fluoro-4-methylcinnamic acid is a functionalized phenylpropanoid derivative characterized
by the presence of a fluorine atom at the meta position and a methyl group at the para position
of the phenyl ring.[1][2] It serves as a critical building block in the synthesis of pharmaceuticals,
particularly where modulation of metabolic stability and lipophilicity is required.[2] The
compound acts as a bioisostere for natural cinnamic acids, with the fluorine atom blocking
potential metabolic hydroxylation sites (phase | metabolism) while influencing the electronic
distribution of the aromatic system.[2]

Chemical Structure & Electronic Analysis
Structural Connectivity

The molecule consists of a cinnamic acid scaffold (phenyl ring conjugated to an acrylic acid tail)
with two specific substituents:[2][5]
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» Position 3 (Meta): Fluorine atom (Electronegative, Inductive withdrawing).[2]

o Position 4 (Para): Methyl group (Electron-donating via hyperconjugation).[2]

Electronic Effects (SAR Logic)

The interplay between the fluorine and methyl groups creates a unique electronic environment:

[2]

e The Fluorine Effect: The high electronegativity of fluorine exerts a strong inductive
withdrawing effect (-1), deactivating the meta position and increasing the acidity of the remote
carboxylic acid slightly compared to non-fluorinated analogs.[2] Crucially, it blocks metabolic
oxidation at the C3 position.[2]

o The Methyl Effect: The methyl group at C4 provides weak electron donation (+I), stabilizing
the aromatic ring against the withdrawing nature of the fluorine.[2]

» Steric Profile: The C4-methyl adds bulk, potentially improving selectivity for hydrophobic
binding pockets in enzyme targets (e.g., kinase inhibitors or histone deacetylase inhibitors).

[2]

Physicochemical Properties
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Value
Property . . Note
(Experimental/Predicted)

White to off-white crystalline ) ) ) ]
Appearance Typical of cinnamic acids
powder

. . ] High crystallinity due to H-
Melting Point 198-202 °C (Predicted) )
bonding

Boiling Point ~310 °C (at 760 mmHg) Decomposition likely before BP

Slightly more acidic than
pKa (Acid) ~4.35 cinnamic acid (4.[1][2][6]44)

due to F-induction

Moderate lipophilicity;
LogP 2.65
membrane permeable

- Soluble in DMSO, Methanol, _
Solubility Eth | Poorly soluble in water
ano

Synthetic Methodology

The most robust route for synthesizing 3-Fluoro-4-methylcinnamic acid is the Knoevenagel
Condensation, utilizing 3-fluoro-4-methylbenzaldehyde and malonic acid.[1][2] This method is
preferred over the Heck reaction for scale-up due to lower catalyst costs and the avoidance of
palladium contaminants.[1][2]

Reaction Scheme

Precursors: 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6) + Malonic Acid.[1][2] Catalyst:
Pyridine (Solvent/Base) + Piperidine (Catalyst).[2][7] Mechanism: Nucleophilic attack of the
malonate anion on the aldehyde, followed by dehydration and thermal decarboxylation.[2]

Detailed Protocol

Step 1: Condensation

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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e Charging: Add 3-Fluoro-4-methylbenzaldehyde (10.0 g, 65.7 mmol) and Malonic acid (13.7
g, 131 mmol, 2.0 eq) to the flask.

» Solvation: Dissolve the mixture in Pyridine (30 mL).
o Catalysis: Add Piperidine (0.5 mL) as a catalyst.

o Reflux: Heat the reaction mixture to 100-110°C for 4—6 hours. Evolution of CO2z gas
indicates the decarboxylation step is proceeding.[2]

Step 2: Isolation & Purification
e Quench: Cool the reaction mixture to 0°C in an ice bath.

 Acidification: Slowly add concentrated HCI (approx. 40 mL) into the mixture with vigorous
stirring until pH < 2. Caution: Exothermic reaction.[1]

» Precipitation: The product will precipitate as a white solid.[1][2] Stir for an additional 30
minutes to ensure complete crystallization.

o Filtration: Filter the solid using a Buchner funnel and wash with ice-cold water (3 x 50 mL) to
remove pyridine salts.

o Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure (E)-3-
Fluoro-4-methylcinnamic acid.[1][2]

Synthetic Workflow Diagram

3-Fluoro-4-methylbenzaldehyde Pyridine/Piperidine
(CAS 177756-62-6) °

\ Aldol Intermediate Dehydration > Decarboxylation Acid Workup (HCI) > 3-Fluoro-4-methylcinnamic acid
/ (Transient) (-CO2) (CAS 261951-72-8)

Malonic Acid
(HOOC-CH2-COOH)

Click to download full resolution via product page

Figure 1: Knoevenagel condensation pathway for the synthesis of the target compound.
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Spectroscopic Characterization

Verification of the structure relies on NMR spectroscopy.[2] The trans (E) geometry is the
dominant isomer formed via this thermodynamic pathway.[2]

Expected 1H NMR Data (DMSO-ds, 400 MHZz)

e 012.40 (s, 1H): Carboxylic acid proton (-COOH).[2]

0 7.55 (d, J = 16.0 Hz, 1H): Alkene proton 3 to ring (trans coupling).[2]

0 7.45 (dd, J = 11.0, 1.5 Hz, 1H): Aromatic H2 (coupling with F).[2]

0 7.35 (d, J = 8.0 Hz, 1H): Aromatic H6.[2]

0 7.28 (t, J = 8.0 Hz, 1H): Aromatic H5 (pseudo-triplet due to F-coupling).[2]

0 6.50 (d, J = 16.0 Hz, 1H): Alkene proton a to carbonyl.[2]

0 2.25 (s, 3H): Methyl group protons.[2]

Expected 19F NMR Data

e 0-1151t0-118 ppm (m): Single fluorine signal, showing coupling to adjacent aromatic
protons.[1][2]

Applications in Drug Discovery

This compound is not merely an intermediate but a strategic scaffold in Rational Drug Design.

[2]

Metabolic Stability (The "Fluorine Scan")

Replacing a hydrogen with fluorine (H — F) at the C3 position blocks metabolic hydroxylation
by Cytochrome P450 enzymes.[2] In cinnamic acid derivatives, the C3 and C4 positions are
metabolic "hotspots."[2]

e Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H
bond, rendering it resistant to oxidative cleavage.[2]
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Bioisosterism

The 3-Fluoro-4-methyl moiety is a bioisostere for:
» 3,4-Dichlorophenyl: Similar lipophilicity but different steric shape.[1][2]

o 3-Hydroxy-4-methylphenyl: The fluorine mimics the electronic withdrawal of an OH group
without being a hydrogen bond donor.[1]

Structure-Activity Relationship (SAR) Logic[1][2]

3-Fluoro Group 4-Methyl Group
Blocks CYP450 Metabolism Hydrophobic Interaction
Increases Lipophilicity Metabolic Binding Steric Bulk

Stability Affinity

3-Fluoro-4-methylcinnamic Acid
Core Scaffold

Reactivit

Acrylic Acid Tail
Michael Acceptor (Covalent Drugs)
H-Bond Donor/Acceptor

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of
substituents.[2]

Safety & Handling (SDS Summary)

Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.[1][2]

o H319: Causes serious eye irritation.[1][2]
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o H335: May cause respiratory irritation.[1][2]
 Precautionary Measures:

o Wear nitrile gloves and safety goggles.[1][2]

o Handle in a fume hood to avoid dust inhalation.[1][2]

o Storage: Store at room temperature (15-25°C), kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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